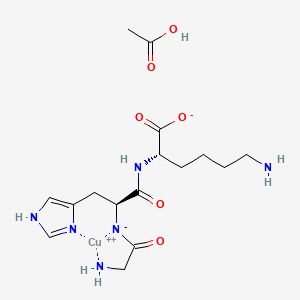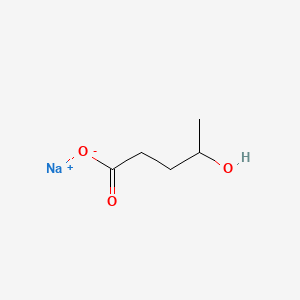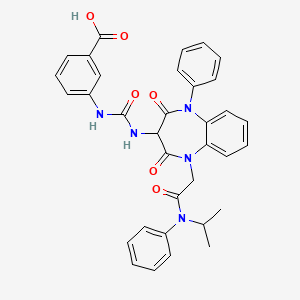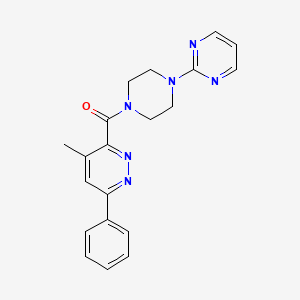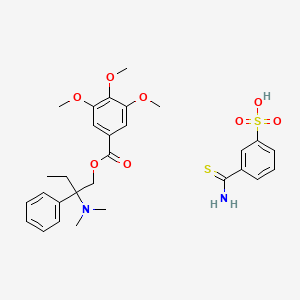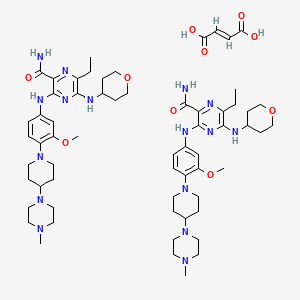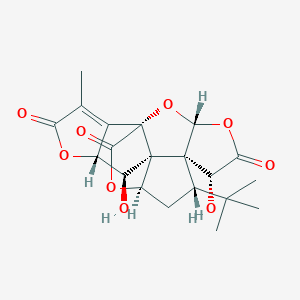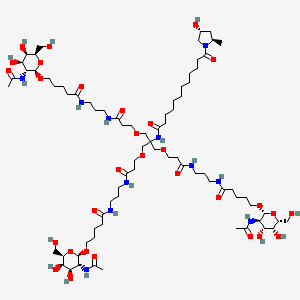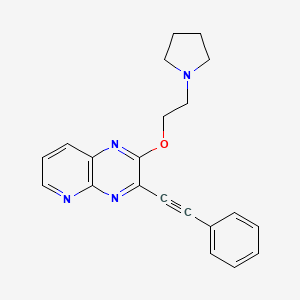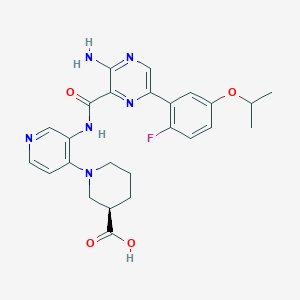
GNF4877
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GNF4877 是一种有效的双特异性酪氨酸磷酸化调节激酶 1A (DYRK1A) 和糖原合酶激酶 3β (GSK3β) 的选择性小分子抑制剂。它在促进胰岛β细胞增殖方面显示出巨大潜力,使其成为糖尿病研究和治疗的潜在候选药物 .
科学研究应用
化学
在化学领域,GNF4877 用作工具化合物来研究对 DYRK1A 和 GSK3β 的抑制。 它有助于了解结构-活性关系以及开发具有改进功效和选择性的新型抑制剂 .
生物学
This compound 在生物学领域具有重要应用,尤其是在研究细胞信号通路方面。 它用于研究 DYRK1A 和 GSK3β 在各种细胞过程中的作用,包括细胞增殖、分化和凋亡 .
医学
在医学领域,this compound 正在被探索用于治疗糖尿病,通过促进胰岛β细胞增殖。 它也可能在神经退行性疾病、癌症和其他与 DYRK1A 和 GSK3β 相关的疾病中应用 .
工业
在制药行业,this compound 作为开发针对 DYRK1A 和 GSK3β 的新型治疗剂的先导化合物。 它调节关键信号通路的的能力使其成为药物发现和开发中的宝贵资产 .
作用机制
GNF4877 通过抑制 DYRK1A 和 GSK3β 的活性发挥作用。这些激酶在调节各种细胞过程方面发挥着至关重要的作用。通过抑制 DYRK1A,this compound 阻止下游靶标的磷酸化,导致基因表达和细胞反应发生改变。抑制 GSK3β 会影响糖原代谢、细胞周期进程和凋亡。 这些激酶的联合抑制导致胰岛β细胞增殖增加和葡萄糖稳态改善 .
准备方法
合成路线和反应条件
GNF4877 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以实现所需的抑制活性。 特定的反应条件,例如温度、溶剂和催化剂,经过优化以最大限度地提高产率和纯度 .
工业生产方法
This compound 的工业生产可能涉及扩大实验室合成工艺。这包括优化大型反应的反应条件,确保质量和纯度一致,并实施有效的纯化技术。 使用自动化反应器和连续流动化学可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
GNF4877 会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以改变分子中某些官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化或酮衍生物,而取代反应可以引入各种官能团,增强化合物的活性或稳定性 .
相似化合物的比较
类似化合物
GNF7156: 另一种 DYRK1A 和 GSK3β 的抑制剂,但具有不同的效力和选择性特征。
哈敏: 一种天然产物,抑制 DYRK1A,并已研究其对β细胞增殖的影响。
GNF4877 的独特性
This compound 由于其对 DYRK1A 和 GSK3β 的高效力和选择性而脱颖而出。它比类似化合物更有效地促进胰岛β细胞增殖的能力使其成为糖尿病研究中一种独特而有价值的工具。 此外,其双重抑制机制与仅针对这些激酶之一的化合物相比,提供了更广泛的治疗潜力 .
属性
IUPAC Name |
(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIATSFXNVOVFE-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary molecular targets of GNF4877 and how does its dual inhibition mechanism contribute to its therapeutic potential for diabetes?
A1: this compound is a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β) [, ]. This dual inhibition is significant because both DYRK1A and GSK3β have been implicated in the regulation of β-cell mass and function. By inhibiting DYRK1A, this compound promotes the proliferation of β-cells, potentially leading to an increase in β-cell mass []. Simultaneously, inhibition of GSK3β can further enhance β-cell survival and function []. This combined effect on both proliferation and function makes this compound a promising candidate for developing therapies aimed at restoring β-cell mass and improving glycemic control in diabetes.
Q2: Several DYRK1A inhibitors are known to promote β-cell proliferation. Does this compound share any unique features compared to other inhibitors in this class?
A2: While several DYRK1A inhibitors, including harmine and 5-IT, have demonstrated the ability to induce β-cell proliferation, this compound exhibits a distinct characteristic. Unlike harmine and 5-IT, which also enhance β-cell differentiation, this compound appears to primarily focus on promoting β-cell proliferation without significantly impacting differentiation markers [, ]. This suggests that this compound might act through a slightly different mechanism or target a distinct subset of downstream pathways compared to other DYRK1A inhibitors. This unique feature could have implications for its therapeutic application, potentially allowing for a more targeted approach towards increasing β-cell mass.
Q3: What preclinical studies have been conducted to evaluate the efficacy of this compound in models of diabetes?
A3: this compound has shown promising results in preclinical studies. Research indicates that it effectively induces primary human β-cell proliferation both in vitro and in vivo []. These findings suggest that this compound holds the potential to be developed as an oral therapy for diabetes by promoting the restoration of β-cell mass, enhancing insulin content, and ultimately improving glycemic control.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
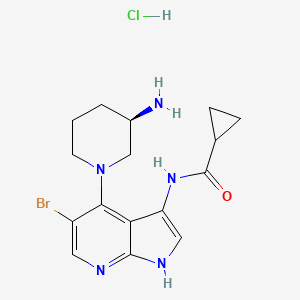
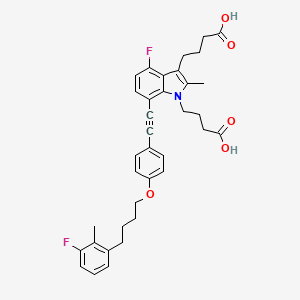
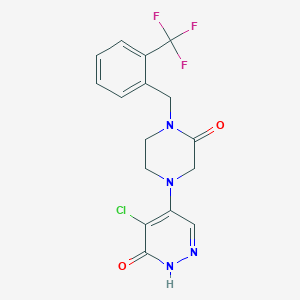
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
